5,8-Difluoroquinoxaline-2,3-diol
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Overview
Description
5,8-Difluoroquinoxaline-2,3-diol is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the presence of two fluorine atoms at positions 5 and 8, and two hydroxyl groups at positions 2 and 3 on the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Difluoroquinoxaline-2,3-diol typically involves the reaction of 2,3-diketoquinoxalines with fluorinating agents. One common method is the reaction of 2,3-diketoquinoxaline with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and improved yields. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
5,8-Difluoroquinoxaline-2,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into quinoxaline-2,3-diol derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under basic conditions.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Quinoxaline-2,3-diol derivatives.
Substitution: Various substituted quinoxaline derivatives, depending on the nucleophile used.
Scientific Research Applications
5,8-Difluoroquinoxaline-2,3-diol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,8-Difluoroquinoxaline-2,3-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
6,7-Difluoroquinoxaline: Similar to 5,8-Difluoroquinoxaline-2,3-diol but lacks the hydroxyl groups at positions 2 and 3.
2,3-Dichloro-5,8-difluoroquinoxaline: Contains chlorine atoms at positions 2 and 3 instead of hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both fluorine and hydroxyl groups on the quinoxaline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for the development of new drugs and materials .
Properties
Molecular Formula |
C8H4F2N2O2 |
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Molecular Weight |
198.13 g/mol |
IUPAC Name |
5,8-difluoro-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H4F2N2O2/c9-3-1-2-4(10)6-5(3)11-7(13)8(14)12-6/h1-2H,(H,11,13)(H,12,14) |
InChI Key |
TWFQYQUIQYIHQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)NC(=O)C(=O)N2)F |
Origin of Product |
United States |
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